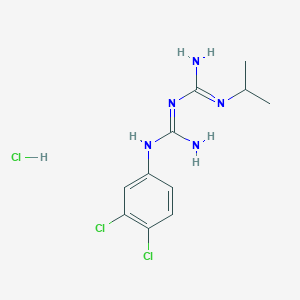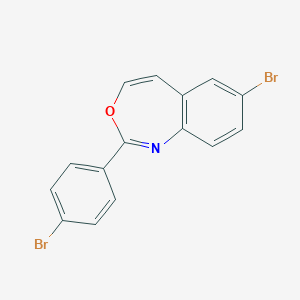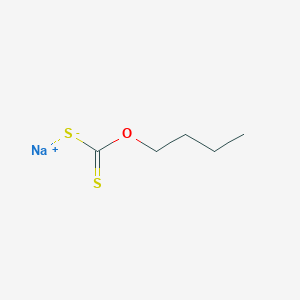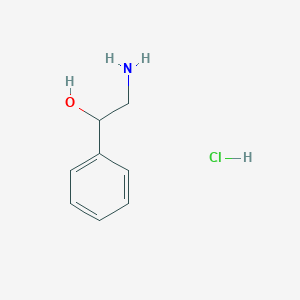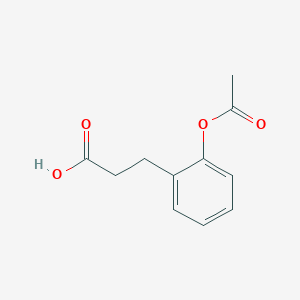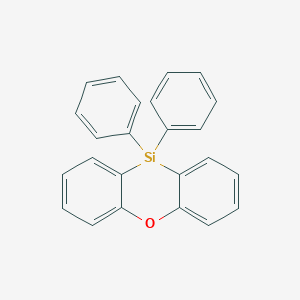
10,10-Diphenyl-10H-phenoxasilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Diphenyl-10H-phenoxasilin, also known as DPPS, is a heterocyclic compound that contains a silicon atom in its ring structure. It has gained significant attention in recent years due to its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 10,10-Diphenyl-10H-phenoxasilin is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules. This property makes 10,10-Diphenyl-10H-phenoxasilin a useful reagent for organic synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 10,10-Diphenyl-10H-phenoxasilin are not well studied. However, it has been reported to exhibit low toxicity in animal studies. 10,10-Diphenyl-10H-phenoxasilin has also been investigated for its potential applications in drug delivery systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of 10,10-Diphenyl-10H-phenoxasilin is its high reactivity towards electron-rich molecules. This property makes it a useful reagent for organic synthesis. However, 10,10-Diphenyl-10H-phenoxasilin is highly sensitive to moisture and air, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 10,10-Diphenyl-10H-phenoxasilin. One potential application is in the field of drug delivery systems. 10,10-Diphenyl-10H-phenoxasilin has been investigated for its potential use as a carrier for various drugs. Another potential application is in the field of material science. 10,10-Diphenyl-10H-phenoxasilin has been used as a precursor for the synthesis of various silicon-containing materials, and further research could lead to the development of new materials with unique properties. Additionally, research on the mechanism of action of 10,10-Diphenyl-10H-phenoxasilin could lead to the development of new reagents for organic synthesis.
Synthesis Methods
The synthesis of 10,10-Diphenyl-10H-phenoxasilin involves the reaction of diphenylsilanediol with phenyl lithium in the presence of a catalyst. The resulting product is then oxidized to form 10,10-Diphenyl-10H-phenoxasilin. This synthesis method has been optimized to enhance the yield and purity of 10,10-Diphenyl-10H-phenoxasilin.
Scientific Research Applications
10,10-Diphenyl-10H-phenoxasilin has been extensively studied for its potential applications in material science. It has been used as a precursor for the synthesis of various silicon-containing polymers and materials. 10,10-Diphenyl-10H-phenoxasilin has also been investigated for its potential applications in organic synthesis. It has been used as a reagent for the synthesis of various organic compounds.
properties
CAS RN |
18733-65-8 |
|---|---|
Product Name |
10,10-Diphenyl-10H-phenoxasilin |
Molecular Formula |
C24H18OSi |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
10,10-diphenylbenzo[b][1,4]benzoxasiline |
InChI |
InChI=1S/C24H18OSi/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)23-17-9-7-15-21(23)25-22-16-8-10-18-24(22)26/h1-18H |
InChI Key |
QYNNZVFBPRIHES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5 |
synonyms |
10,10-Diphenyl-10H-phenoxasilin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



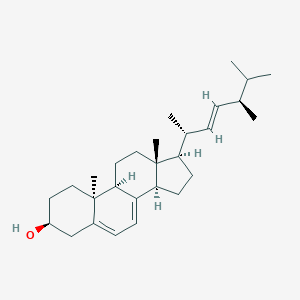
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
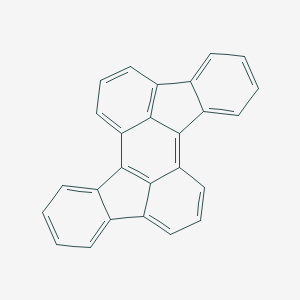
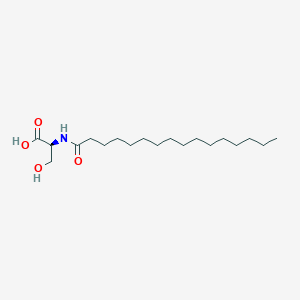
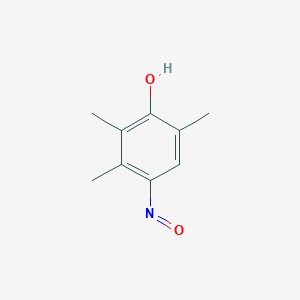
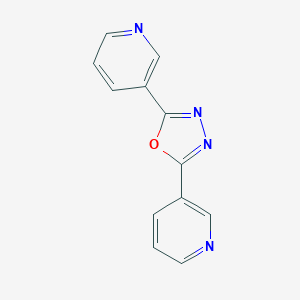
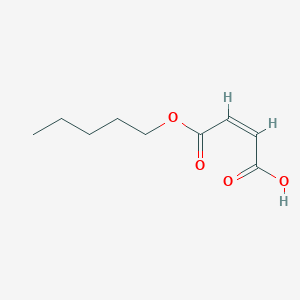
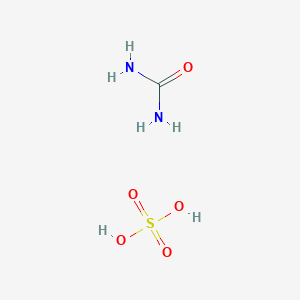
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
